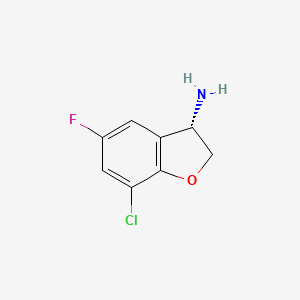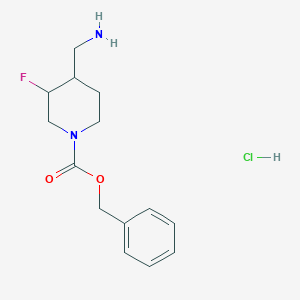
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, an aminomethyl group, a fluorine atom, and a carboxylate group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction using an appropriate carboxylic acid and an alcohol.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography to obtain the desired product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed on the carboxylate group to form alcohols or on the piperidine ring to form saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, while the fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as benzyl chloride for electrophilic substitution and sodium fluoride for nucleophilic substitution are commonly employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or saturated piperidine derivatives.
Substitution: Formation of substituted benzyl derivatives or fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Benzyl4-(aminomethyl)piperidine-1-carboxylatehydrochloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-(Aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride: Lacks the benzyl group, which may affect its binding affinity to certain molecular targets.
Benzyl4-(aminomethyl)-3-chloropiperidine-1-carboxylatehydrochloride: Contains a chlorine atom instead of a fluorine atom, which may influence its chemical and biological properties.
Uniqueness: Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylatehydrochloride is unique due to the presence of both the benzyl group and the fluorine atom, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C14H20ClFN2O2 |
|---|---|
Molekulargewicht |
302.77 g/mol |
IUPAC-Name |
benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19FN2O2.ClH/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,16H2;1H |
InChI-Schlüssel |
RMEPJJPOEYSFKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


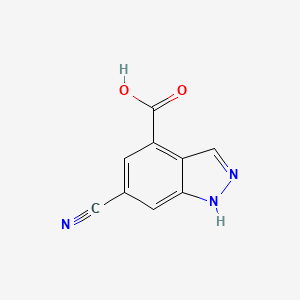
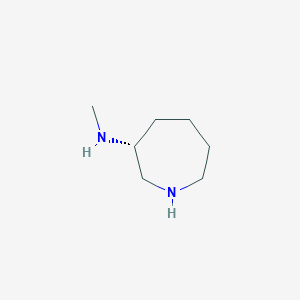

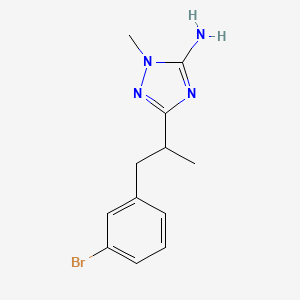
![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
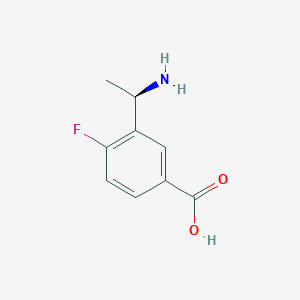





![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
